4-(3-Bromophenyl)-2-chloroquinazoline - 2247102-10-7

4-(3-Bromophenyl)-2-chloroquinazoline

Catalog Number: EVT-2914172
CAS Number: 2247102-10-7
Molecular Formula: C14H8BrClN2
Molecular Weight: 319.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Building block for EGFR-TK Inhibitors: Quinazoline derivatives, particularly those with substitutions at the 2- and 4-positions, have shown promise as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK). [] Given its structure, 4-(3-Bromophenyl)-2-chloroquinazoline could serve as a valuable starting point for the development of novel EGFR-TK inhibitors.

  • Scaffold for anticancer agents: Quinazolines have emerged as versatile scaffolds in the development of anticancer agents. [, ] The presence of halogen substituents in 4-(3-Bromophenyl)-2-chloroquinazoline offers a handle for introducing various functional groups that can modulate its pharmacological properties, potentially leading to potent and selective anticancer agents.

2-Chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b)

    Compound Description: This compound demonstrated the most potent anti-proliferation activity among a series of synthesized 2-chloroquinazoline derivatives. [] It exhibited significant activity against four EGFR high-expressing cell lines (A549, NCI-H1975, AGS, and HepG2), surpassing the efficacy of Gefitinib. [] Additionally, it displayed inhibitory effects on EGFR enzyme activity and cancer cell migration. []

    Relevance: This compound shares the core 2-chloroquinazoline structure with 4-(3-Bromophenyl)-2-chloroquinazoline. Both compounds feature substitutions at the 2 and 4 positions of the quinazoline ring, highlighting the importance of these positions for biological activity. []

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid (6e)

    Compound Description: Identified as a potent and selective Aurora A kinase inhibitor, this compound exhibited apoptotic properties. [] It displayed significant binding within the enzyme's active site, interacting with key amino acid residues. [] In vitro studies demonstrated its ability to induce cell cycle arrest at the G1 phase and promote apoptosis in MCF-7 cells. []

    Relevance: Sharing the 2-(3-bromophenyl)quinazoline scaffold with 4-(3-Bromophenyl)-2-chloroquinazoline, this compound emphasizes the significance of the 2-(3-bromophenyl) substitution pattern for biological activity. [] The presence of different substituents at the 4-position of the quinazoline ring highlights the potential for modifications at this position to target specific kinases. []

N4-(3-bromophenyl)-7-(substitutedbenzyl)pyrrolo[2,3-d]pyrimidines

    Compound Description: This series of compounds was designed as multitargeted receptor tyrosine kinase inhibitors, specifically targeting PDGFRβ and VEGFR-2. [] Notably, compounds 11a and 19a within this series exhibited potent dual inhibitory activity against these kinases. [] In vivo studies demonstrated the efficacy of compound 11a in inhibiting tumor growth, metastasis, and angiogenesis. []

    Relevance: While not directly containing the quinazoline motif, these compounds share the 3-bromophenyl substituent present in 4-(3-Bromophenyl)-2-chloroquinazoline. [] The presence of the 3-bromophenyl group in compounds exhibiting potent kinase inhibitory activity suggests its potential role in target binding or overall molecular pharmacology. []

Properties

CAS Number

2247102-10-7

Product Name

4-(3-Bromophenyl)-2-chloroquinazoline

IUPAC Name

4-(3-bromophenyl)-2-chloroquinazoline

Molecular Formula

C14H8BrClN2

Molecular Weight

319.59

InChI

InChI=1S/C14H8BrClN2/c15-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)17-14(16)18-13/h1-8H

InChI Key

DDANEHKQLKCVJZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC(=CC=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.